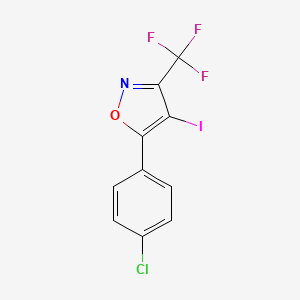

5-(4-Chlorophenyl)-4-iodo-3-(trifluoromethyl)isoxazole

Description

Properties

Molecular Formula |

C10H4ClF3INO |

|---|---|

Molecular Weight |

373.50 g/mol |

IUPAC Name |

5-(4-chlorophenyl)-4-iodo-3-(trifluoromethyl)-1,2-oxazole |

InChI |

InChI=1S/C10H4ClF3INO/c11-6-3-1-5(2-4-6)8-7(15)9(16-17-8)10(12,13)14/h1-4H |

InChI Key |

XHVOGAUBUXXRAV-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC(=CC=C1C2=C(C(=NO2)C(F)(F)F)I)Cl |

Origin of Product |

United States |

Preparation Methods

Key Synthetic Routes:

One-pot regioselective synthesis : Involves reaction of terminal alkynes with n-butyllithium, followed by aldehyde addition, iodine treatment, and hydroxylamine to form 3,5-disubstituted isoxazoles with high regioselectivity.

Cycloaddition of nitrile oxides with alkynes : Metal-free or copper-catalyzed 1,3-dipolar cycloaddition reactions of nitrile oxides generated in situ with alkynes yield substituted isoxazoles efficiently.

Condensation reactions : Reaction of β-diketones or β-oxodithioesters with hydroxylamine hydrochloride under acidic or ionic liquid conditions produces 3,5-disubstituted isoxazoles, including trifluoromethyl derivatives.

Iodination step : Introduction of iodine at the 4-position is typically achieved by electrophilic iodination using reagents such as N-iodosuccinimide (NIS) under acidic conditions, as demonstrated in related isoxazole derivatives.

Detailed Preparation Method for this compound

While specific literature on this exact compound is limited, analogous compounds such as 5-(4-bromophenyl)-4-iodo-3-(trifluoromethyl)isoxazole provide a close synthetic model. The preparation generally follows a multi-step process:

Step 1: Synthesis of 5-(4-chlorophenyl)-3-(trifluoromethyl)isoxazole core

Starting materials : Terminal alkyne bearing 4-chlorophenyl group and trifluoromethyl-substituted nitrile oxide or equivalent precursor.

Method : Copper-catalyzed or metal-free 1,3-dipolar cycloaddition of nitrile oxide with the alkyne to form the isoxazole ring with trifluoromethyl at position 3 and 4-chlorophenyl at position 5.

Conditions : Mild temperatures, aqueous or organic solvents, sometimes ultrasound irradiation to improve yield and reduce reaction time.

Step 2: Electrophilic iodination at the 4-position

Reagent : N-iodosuccinimide (NIS) or molecular iodine in the presence of acid (e.g., trifluoroacetic acid) to selectively iodinate the 4-position of the isoxazole ring.

Procedure : The isoxazole intermediate is dissolved in an appropriate solvent (e.g., acetonitrile), NIS is added slowly, followed by acid addition, and the mixture is heated (65–75 °C) for several hours to complete iodination.

Work-up : Extraction, washing with sodium carbonate and sodium hydrosulfite solutions, drying, and purification by silica gel chromatography.

Step 3: Purification and characterization

Purification typically involves silica gel chromatography using a solvent system such as ethyl acetate/petroleum ether.

Structural confirmation is performed by NMR (1H, 13C), IR, and mass spectrometry.

Comparative Data Table of Preparation Parameters for Related Isoxazole Derivatives

Research Findings and Notes on Preparation

The regioselectivity of the cycloaddition step is crucial to ensure substitution at the 3- and 5-positions, which can be controlled by the choice of alkyne and nitrile oxide precursors and reaction conditions.

Use of N-iodosuccinimide for iodination provides a mild and selective method, minimizing side reactions and degradation of sensitive trifluoromethyl groups.

Environmental considerations : Recent advances include catalyst-free and ultrasound-assisted methods for isoxazole synthesis, reducing the need for harsh reagents and improving sustainability.

The trifluoromethyl group at position 3 enhances the compound's chemical stability and potential biological activity, while the 4-iodo substituent enables further functionalization via cross-coupling reactions.

Purification by silica gel chromatography remains the standard to achieve high purity required for research applications.

Summary Table: Stepwise Preparation of this compound

| Step | Reaction Type | Reagents/Conditions | Outcome | Yield (%) (approx.) |

|---|---|---|---|---|

| 1 | 1,3-Dipolar cycloaddition | Terminal alkyne (4-chlorophenyl), nitrile oxide, Cu catalyst or metal-free, solvent (THF or aqueous), room temp to mild heating | Formation of 5-(4-chlorophenyl)-3-(trifluoromethyl)isoxazole core | 75–85 |

| 2 | Electrophilic iodination | N-iodosuccinimide, trifluoroacetic acid, acetonitrile, 65–75 °C, 12 h | Introduction of iodine at 4-position | 65–70 |

| 3 | Purification | Silica gel chromatography, ethyl acetate/petroleum ether | Pure this compound | — |

Chemical Reactions Analysis

Types of Reactions

5-(4-Chlorophenyl)-4-iodo-3-(trifluoromethyl)isoxazole undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form different functionalized derivatives.

Reduction: Reduction reactions can modify the functional groups attached to the isoxazole ring.

Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the iodine and chlorophenyl positions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like sodium periodate (NaIO4), reducing agents like sodium borohydride (NaBH4), and various nucleophiles and electrophiles for substitution reactions . Reaction conditions typically involve moderate temperatures and the use of catalysts to enhance reaction efficiency.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions can yield various carbonyl derivatives, while substitution reactions can introduce different functional groups to the isoxazole ring .

Scientific Research Applications

Medicinal Chemistry Applications

1.1 Anticancer Activity

Research has demonstrated that isoxazole derivatives, including 5-(4-Chlorophenyl)-4-iodo-3-(trifluoromethyl)isoxazole, exhibit promising anticancer properties. Isoxazoles have been identified as inhibitors of heat shock proteins (HSPs), particularly HSP90, which is crucial for cancer cell survival and proliferation. Inhibition of HSP90 can lead to the degradation of oncogenic proteins, making these compounds potential candidates for cancer therapy .

1.2 Anti-inflammatory Effects

The compound has also been studied for its anti-inflammatory properties. Isoxazole derivatives have shown efficacy in reducing inflammation in various models. For instance, compounds similar to this compound were evaluated for their ability to inhibit pro-inflammatory cytokines and enzymes involved in inflammatory pathways . This suggests potential applications in treating inflammatory diseases.

1.3 Antimicrobial Properties

Recent studies have indicated that isoxazole compounds possess antimicrobial activity against a range of pathogens. The structural characteristics of this compound contribute to its effectiveness in inhibiting bacterial growth, making it a candidate for developing new antimicrobial agents .

Synthetic Methodologies

2.1 Synthesis Techniques

The synthesis of this compound typically involves multi-step organic reactions that incorporate various reagents to achieve the desired molecular structure. Common methods include:

- Nucleophilic Substitution Reactions : Utilizing iodo and trifluoromethyl groups to enhance the reactivity of the isoxazole ring.

- Cyclization Reactions : Forming the isoxazole core through cyclization of appropriate precursors under acidic or basic conditions.

These synthetic pathways are crucial for producing the compound with high purity and yield .

Material Science Applications

3.1 Polymer Chemistry

In material science, isoxazole derivatives are being explored as additives in polymer formulations to enhance thermal stability and mechanical properties. The incorporation of this compound into polymer matrices can improve resistance to degradation under heat and UV exposure, making it suitable for various industrial applications .

3.2 Coatings and Adhesives

The compound's chemical stability and reactivity make it an attractive candidate for use in coatings and adhesives. Its incorporation can lead to formulations with enhanced adhesion properties and durability, which are essential for automotive and construction industries .

Case Studies

Mechanism of Action

The mechanism of action of 5-(4-Chlorophenyl)-4-iodo-3-(trifluoromethyl)isoxazole involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and the biological system being studied .

Comparison with Similar Compounds

Substituent Variations on the Isoxazole Core

Key Insights :

- Iodine vs. Methyl/Chloro Substituents : The iodine atom in the target compound (vs. methyl or chloro in analogs) introduces steric bulk and polarizability, enhancing halogen-bonding interactions critical in protein-ligand recognition .

- Chlorophenyl vs.

- Hydroxyl Group Impact : The hydroxylated derivative (229.16 g/mol) shows reduced lipophilicity (ClogP ~2.1 vs. ~4.5 for the iodinated compound), limiting blood-brain barrier penetration but improving aqueous solubility .

Heterocycle Core Modifications

Table 2: Comparison with Pyrazole, Thiazole, and Triazole Derivatives

Key Insights :

- Pyrazole vs. Isoxazole : Pyrazole derivatives (e.g., ) exhibit enhanced hydrogen-bonding due to the additional nitrogen atom, improving target affinity but reducing metabolic stability compared to isoxazoles.

- Thiazole vs. Isoxazole : The sulfur atom in thiazoles (e.g., ) increases electron-withdrawing effects, altering redox properties and enabling interactions with metal ions in enzymatic active sites.

- Triazole Pharmacophores: Triazole derivatives (e.g., ) with carboxylic acid groups show superior aqueous solubility (e.g., LogP ~1.5 vs. ~4.5 for isoxazoles), making them suitable for intravenous formulations.

Table 3: Activity Profiles of Selected Compounds

Key Insights :

- The target compound’s dopamine D4 receptor antagonism (inferred from structural analogs ) contrasts with the antitumor activity of triazole derivatives (68.09% growth inhibition in NCI-H522 cells) .

- Thiazole and pyrazole derivatives often exhibit broader spectra of activity (e.g., antifungal, kinase inhibition) due to their versatile binding modes .

Q & A

Q. What are the common synthetic routes for preparing 5-(4-Chlorophenyl)-4-iodo-3-(trifluoromethyl)isoxazole?

The compound can be synthesized via cyclocondensation reactions using halogenated precursors. For example, isoxazole derivatives are often prepared by reacting hydroxylamine with α,β-unsaturated ketones or via 1,3-dipolar cycloaddition of nitrile oxides with alkynes. A key step involves introducing the iodine substituent at the 4-position, which may require iodination reagents like N-iodosuccinimide (NIS) under controlled conditions. Characterization typically includes NMR, IR, and mass spectrometry to confirm regioselectivity and purity .

Q. Which spectroscopic techniques are most effective for characterizing this compound?

- 1H NMR : Identifies proton environments (e.g., aromatic protons at δ 6.90–7.72 ppm and isoxazoline protons at δ 3.52–5.2 ppm) .

- IR Spectroscopy : Detects functional groups such as C=N (1480 cm⁻¹) and aromatic C=C (1680 cm⁻¹) .

- Mass Spectrometry (ES-MS) : Confirms molecular weight (e.g., m/z 399.1 for a related iodinated isoxazole) .

- Elemental Analysis : Validates stoichiometry and purity .

Q. What in vitro assays are typically used to evaluate the antimicrobial activity of such compounds?

Standard protocols include:

- Broth microdilution assays to determine minimum inhibitory concentrations (MICs) against bacterial/fungal strains.

- Agar diffusion tests to assess zone-of-inhibition metrics.

- Positive controls (e.g., ciprofloxacin for bacteria) and solvent controls to validate results. Activity is often correlated with substituent electronegativity (e.g., fluorine/chlorine enhances membrane penetration) .

Advanced Research Questions

Q. How can researchers address challenges in regioselectivity during the synthesis of iodinated isoxazole derivatives?

Regioselectivity is influenced by:

- Reaction Solvents : Polar aprotic solvents (e.g., DMF) favor specific cyclization pathways.

- Catalysts : Transition metals (e.g., CuI) can direct iodination to the 4-position.

- Temperature : Lower temperatures (0–5°C) may reduce side reactions. Post-synthesis purification (e.g., column chromatography) is critical to isolate the desired regioisomer .

Q. What strategies are employed to analyze the role of the trifluoromethyl group in modulating biological activity?

- Structure-Activity Relationship (SAR) Studies : Compare bioactivity of analogs with/without the -CF₃ group.

- Computational Modeling : Density Functional Theory (DFT) calculates electron-withdrawing effects of -CF₃ on the isoxazole ring, influencing binding affinity to microbial targets.

- Lipophilicity Measurements : LogP values quantify how -CF₃ enhances membrane permeability .

Q. How do structural modifications at the 4-iodo position influence the compound's reactivity and pharmacological profile?

- Iodine Replacement : Substituting iodine with smaller halogens (e.g., Br, Cl) reduces steric hindrance but may lower antimicrobial potency due to weaker electrophilicity.

- Stability Studies : Iodinated derivatives may undergo dehalogenation under UV light, requiring dark storage conditions.

- Pharmacokinetics : The 4-iodo group can enhance half-life in vivo by resisting metabolic oxidation .

Q. How can computational methods complement experimental data in understanding electronic effects of substituents?

- PASS Online : Predicts potential biological targets (e.g., antimicrobial, antifungal) based on substituent patterns .

- Molecular Docking : Simulates interactions with enzymes (e.g., bacterial dihydrofolate reductase) to prioritize synthesis targets.

- ADMET Prediction : Estimates absorption, toxicity, and metabolic stability of derivatives before in vivo testing .

Data Analysis and Contradictions

Q. How should researchers resolve discrepancies in spectral data interpretation for halogenated isoxazoles?

- Cross-Validation : Compare NMR shifts with structurally similar compounds (e.g., 3-(4-Fluorophenyl)-5-methylisoxazole-4-carboxylic acid, δ 7.2–7.8 ppm for aromatic protons) .

- X-ray Crystallography : Resolve ambiguity in regiochemistry by determining crystal structures (e.g., C–C bond lengths ~1.33–1.48 Å for isoxazole rings) .

- Isotopic Labeling : Use 13C NMR to confirm carbon connectivity in complex mixtures .

Methodological Tables

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.